

"in-depth review of Omphalotin A research progress"

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Compound of Interest

Compound Name: *Omphalotin A*

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An In-depth Technical Review of **Omphalotin A** Research Progress

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omphalotin A is a cyclic dodecapeptide natural product originally isolated from the basidiomycete mushroom *Omphalotus olearius*. It is a prominent member of the borosin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] A defining structural feature of **Omphalotin A** is the extensive N-methylation of its peptide backbone, with nine of its twelve amino acid residues being methylated.[3] This modification, once thought to be exclusive to non-ribosomal peptides, imparts significant properties, including enhanced proteolytic stability, membrane permeability, and target selectivity.[3][4]

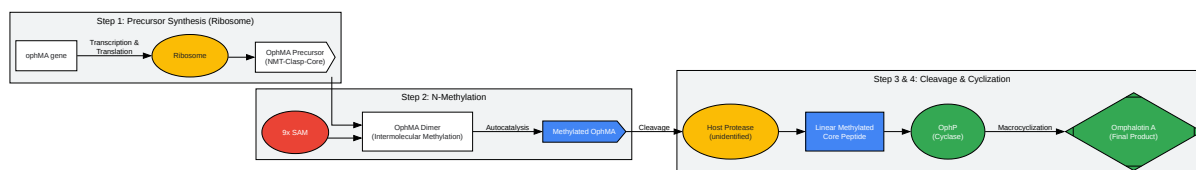
Initially identified for its potent and highly selective nematocidal activity, particularly against the plant-parasitic root-knot nematode *Meloidogyne incognita*, **Omphalotin A** has emerged as a promising lead compound for agrochemical applications and a valuable subject for biotechnological research.[5][6] Its unique biosynthetic pathway presents a platform for generating novel, multiply N-methylated peptide macrocycles for drug discovery.[4] This review provides a comprehensive overview of the research progress on **Omphalotin A**, covering its biosynthesis, chemical synthesis, mechanism of action, structure-activity relationships, and potential applications.

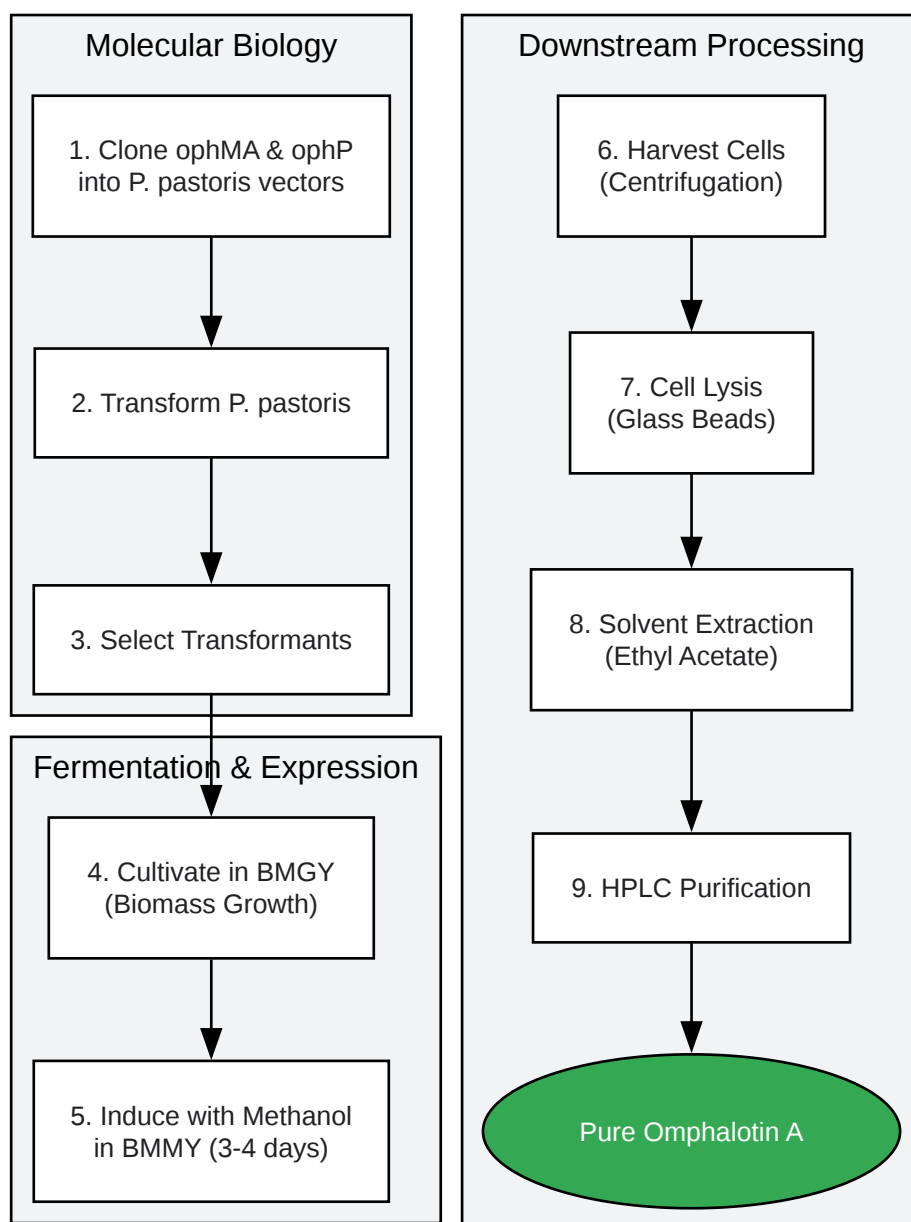
Biosynthesis: A Ribosomal Pathway

Unlike many complex cyclic peptides such as cyclosporin A, which are synthesized by large non-ribosomal peptide synthetase (NRPS) machinery, **Omphalotin A** is a product of ribosomal synthesis followed by extensive post-translational modifications. This discovery has expanded the known landscape of fungal RiPPs.^{[7][8]} The biosynthetic gene cluster of **Omphalotin A** contains two key genes, *ophMA* and *ophP*, which are essential for its production.^{[4][7][8]}

The biosynthesis can be summarized in the following key steps:

- **Precursor Protein Synthesis:** The process begins with the ribosomal synthesis of the precursor protein, OphMA. This large protein uniquely contains both the core peptide sequence destined to become **Omphalotin A** and the enzyme responsible for its modification.^{[8][9]} OphMA is organized into an N-terminal α -N-methyltransferase (NMT) domain, a central "clasp" domain, and the C-terminal substrate peptide.^{[7][9]}
- **Iterative N-Methylation:** The NMT domain of OphMA autocatalytically installs nine methyl groups onto the backbone amide nitrogens of its own C-terminal core peptide.^[7] This automethylation occurs in an intermolecular fashion within an interlocked OphMA homodimer, where the NMT domain of one monomer methylates the core peptide of the other.^[7] The methyl donor for this reaction is S-adenosyl methionine (SAM).
- **Proteolytic Release:** Following complete methylation, the modified core peptide, along with a "follower" sequence, is proteolytically cleaved from the precursor OphMA protein. The exact host protease responsible for this cleavage in *O. leari* has not yet been identified.^{[10][11][12]}
- **Macrocyclization:** The final step is the head-to-tail macrocyclization of the released, N-methylated linear peptide. This reaction is catalyzed by OphP, a serine peptidase of the prolyl oligopeptidase family.^{[7][10]} OphP recognizes the methylated glycine residue of the precursor, cleaves the C-terminal follower peptide, and facilitates the nucleophilic attack of the free N-terminus on the C-terminus to form the stable cyclic structure of **Omphalotin A**.^[11]





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